molecular formula C23H42O2 B14325117 Tricos-22-ynoic acid CAS No. 111625-23-1

Tricos-22-ynoic acid

Katalognummer: B14325117
CAS-Nummer: 111625-23-1
Molekulargewicht: 350.6 g/mol
InChI-Schlüssel: KLUMLDMULQCWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricos-22-ynoic acid is a long-chain fatty acid with a triple bond at the 22nd carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tricos-22-ynoic acid typically involves the coupling of a long-chain alkyne with a carboxylic acid derivative. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a carboxylic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Tricos-22-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Tricos-22-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cell membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Used in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of tricos-22-ynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in the molecule allows it to interact with various molecular targets, potentially disrupting normal cellular processes. This can lead to effects such as inhibition of enzyme activity or alteration of membrane fluidity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

111625-23-1

Molekularformel

C23H42O2

Molekulargewicht

350.6 g/mol

IUPAC-Name

tricos-22-ynoic acid

InChI

InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25)

InChI-Schlüssel

KLUMLDMULQCWOT-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCCCCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.